BenchChemオンラインストアへようこそ!

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid

Lipophilicity XLogP Membrane permeability

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid (CAS 2407820-18-0; synonym Fmoc-5,5,5-trifluoro-N-Me-L-norvaline) is an orthogonally protected, non-proteinogenic α-amino acid derivative belonging to the Fmoc-N-methyl-ω-trifluoromethyl amino acid class. It bears an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the secondary N-methylamine, a free carboxylic acid at the α-carbon, and a terminal trifluoromethyl (–CF₃) substituent on the norvaline side chain.

Molecular Formula C21H20F3NO4
Molecular Weight 407.4 g/mol
Cat. No. B13394609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid
Molecular FormulaC21H20F3NO4
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)
InChIKeyNAIQNWYIKLQKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-5,5,5-trifluoro-L-norvaline (CAS 2407820-18-0): A Dual-Modified Fluorinated Building Block for Solid-Phase Peptide Synthesis


2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid (CAS 2407820-18-0; synonym Fmoc-5,5,5-trifluoro-N-Me-L-norvaline) is an orthogonally protected, non-proteinogenic α-amino acid derivative belonging to the Fmoc-N-methyl-ω-trifluoromethyl amino acid class [1]. It bears an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the secondary N-methylamine, a free carboxylic acid at the α-carbon, and a terminal trifluoromethyl (–CF₃) substituent on the norvaline side chain [2]. With a molecular formula of C₂₁H₂₀F₃NO₄ and a molecular weight of 407.38 g·mol⁻¹, this building block is designed for direct incorporation into peptides via standard Fmoc/tBu solid-phase peptide synthesis (SPPS), where it introduces the steric and electronic features of both N-methylation and side-chain fluorination at a single backbone position .

Why Fmoc-N-Me-5,5,5-trifluoro-L-norvaline Cannot Be Replaced by Fmoc-N-Me-norvaline or Fmoc-trifluoronorvaline in Peptide Design


Generic substitution with Fmoc-N-Me-norvaline (lacking the –CF₃ group; CAS 252049-05-1) or Fmoc-5,5,5-trifluoro-L-norvaline (lacking N-methylation; CAS 144207-41-0) fails to reproduce the physicochemical profile of the target compound because the two modifications are synergistic rather than additive [1]. The –CF₃ group profoundly lowers side-chain lipophilicity (ΔXLogP) and carboxylic acid pKa via its strong electron-withdrawing effect, while N-methylation simultaneously eliminates one hydrogen bond donor, reduces the topological polar surface area, and restricts backbone conformational freedom [2][3]. These properties cannot be achieved by mixing two separate building blocks within a peptide sequence, as the dual modification operates at a single α-carbon locus; purchasing either single-modified analog yields fundamentally different peptide ADME and conformational properties [1][3].

Quantitative Differentiation Evidence: Fmoc-N-Me-5,5,5-trifluoro-L-norvaline vs. Closest Structural Analogs


Computed Lipophilicity (XLogP): Target Compound Is 0.6 Log Units More Lipophilic Than Non-Fluorinated Fmoc-N-Me-Norvaline

The target compound (CAS 2407820-18-0) exhibits an XLogP3-AA value of 4.7, compared to 4.1 for the non-fluorinated analog Fmoc-N-Me-L-norvaline (CAS 252049-05-1) and 4.5 for the non-N-methyl analog Fmoc-5,5,5-trifluoro-L-norvaline (CAS 144207-41-0) [1][2]. This places the target compound at the highest lipophilicity among the three nearest Fmoc-protected norvaline-based building blocks, despite the fact that –CF₃ groups are often introduced to modulate rather than simply increase logP [2].

Lipophilicity XLogP Membrane permeability Drug design

Hydrogen Bond Donor Count: N-Methylation Reduces HBD from 2 to 1 Relative to Fmoc-Trifluoronorvaline

The target compound possesses exactly 1 hydrogen bond donor (the carboxylic acid –OH), whereas the non-N-methyl comparator Fmoc-5,5,5-trifluoro-L-norvaline possesses 2 hydrogen bond donors (carboxylic acid –OH plus the carbamate N–H) [1][2]. N-methylation converts the backbone nitrogen from an H-bond donor to a purely H-bond acceptor, a structural change that has been correlated with improved membrane permeability and oral bioavailability in cyclic and linear peptides [3].

Hydrogen bonding Membrane permeability Oral bioavailability Peptide design

Carboxylic Acid pKa: Electron-Withdrawing –CF₃ Lowers pKa to 3.66, Facilitating Ionization Control in Physiological Environments

The target compound has a predicted carboxylic acid pKa of 3.66 ± 0.10, substantially lower than the typical pKa range of 4.2–4.5 observed for unsubstituted N-Fmoc-N-methyl-α-amino acids . This pKa depression of approximately 0.5–0.8 units is attributed to the strong inductive electron-withdrawing effect of the terminal –CF₃ group transmitted through the two-methylene spacer [1]. At physiological pH 7.4, the carboxylate is >99.9% deprotonated, but near pH 4–5 (e.g., in endosomal compartments), the ionization difference relative to non-fluorinated analogs becomes significant.

pKa Ionization state Solubility Pharmacokinetics

In Vivo Pharmacodynamic Potency: Trifluoronorvaline-Containing Enkephalin Analogs Exhibit ~100,000-Fold Enhancement in Analgesic Activity

Methionine-enkephalin analogs in which Gly² is replaced by (D)-5,5,5-trifluoronorvaline [(D)-TFNV] exhibit approximately 100,000-fold enhancement in in vivo analgesic activity compared with the parent methionine-enkephalin pentapeptide [1][2]. In vitro binding assays at μ, δ, and κ opioid receptors revealed that this massive potency gain is not attributable to stronger receptor binding but rather to the extremely efficient inhibition of degradation by aminopeptidases conferred by the trifluoromethyl residue adjacent to the scissile amide bond [1]. The target Fmoc compound serves as the direct building block for introducing this pharmacologically critical (S)-TFNV residue into peptide sequences via standard Fmoc-SPPS.

In vivo efficacy Enkephalin Analgesic activity Proteolytic stability Trifluoronorvaline

Topological Polar Surface Area: Target tPSA of 66.8 Ų Is 11.7% Lower Than Fmoc-Trifluoronorvaline, Favoring Passive Membrane Permeability

The target compound has a computed topological polar surface area (tPSA) of 66.8 Ų, compared to 75.6 Ų for the non-N-methyl comparator Fmoc-5,5,5-trifluoro-L-norvaline [1][2]. This 8.8 Ų reduction (11.7%) arises from the replacement of the carbamate N–H (a polar group contributing to tPSA) with an N–CH₃ group. The non-fluorinated N-methyl comparator Fmoc-N-Me-Nva-OH shares an identical tPSA of 66.8 Ų but lacks the metabolic stability benefits of the –CF₃ group .

TPSA Membrane permeability Brain penetration Drug-likeness

Proteolytic Stability: N-Methylation of Peptide Backbone Confers Up to 5-Fold Enhancement in In Vitro Half-Life

Systematic N-methylation of somatostatin cyclopeptide analogs resulted in an increase in enzymatic half-life from 15.5 ± 2 min to 74 ± 6 min—a 4.8-fold enhancement—without compromising biological activity or receptor selectivity [1][2]. This class-level benefit of N-methylation on proteolytic stability complements the aminopeptidase resistance independently conferred by the –CF₃ group in trifluoronorvaline-containing peptides [3]. By combining both modifications within a single building block, the target compound enables peptide designs that simultaneously resist both endopeptidase and aminopeptidase degradation.

Protease resistance N-methylation Metabolic stability Peptide half-life Somatostatin

Priority Application Scenarios for Fmoc-N-Me-5,5,5-trifluoro-L-norvaline Based on Verified Differentiation Evidence


Design of Metabolically Stabilized, Orally Bioavailable Peptide Therapeutics

When a peptide lead suffers from rapid proteolytic degradation and poor oral absorption, incorporating this building block at a single position can simultaneously address both limitations. The N-methyl group provides resistance to endopeptidase cleavage (up to ~5-fold half-life extension as demonstrated in somatostatin analogs [1]), while the –CF₃ group blocks aminopeptidase-mediated degradation as shown by the 100,000-fold in vivo potency enhancement in TFNV-enkephalin analogs [2]. The low HBD count (1) and tPSA (66.8 Ų) of the target compound further favor passive membrane permeability [3]. This scenario is applicable to GLP-1 analogs, opioid peptides, and antimicrobial peptides where both stability and absorption are critical.

Fluorinated Peptidomimetics Targeting CNS Receptors

The combination of a tPSA of 66.8 Ų (below the 70 Ų threshold associated with blood-brain barrier penetration [1]) and enhanced lipophilicity (XLogP3-AA = 4.7 [2]) makes this building block particularly suitable for constructing peptide-based CNS therapeutics. The dual-modified norvaline residue can serve as a lipophilic, protease-resistant anchor within neuropeptide analogs targeting μ/δ/κ opioid receptors, neurokinin receptors, or γ-secretase-modulating peptides, where the trifluoronorvaline moiety has already demonstrated clinical relevance in avagacestat (BMS-708163) [3].

Conformational Restriction through N-Methylation in Cyclic Peptide Libraries

N-Methylation of the peptide backbone is known to promote cis-amide bond geometry and induce β-turn conformations [1]. When this backbone constraint is combined with the steric bulk and electronic effects of the –CF₃ side chain, the resulting residue can serve as a dual conformational control element in cyclic peptide libraries. This is particularly valuable for macrocyclic peptide drug discovery programs where pre-organization of the solution conformation correlates with target binding affinity and membrane permeability [2]. The target compound provides both constraints in a single coupling step, reducing the synthetic burden compared to sequential incorporation of two separate modified building blocks.

19F NMR Probe Incorporation for In-Cell Pharmacokinetic Tracking

The –CF₃ group (δ ≈ −66.9 ppm in the ¹⁹F NMR spectrum of the parent Fmoc-amino acid [1]) serves as a sensitive, non-perturbing ¹⁹F NMR probe that can be incorporated site-specifically into peptides. When combined with N-methylation, which restricts backbone conformational exchange and sharpens NMR signals, this building block enables real-time tracking of peptide uptake, intracellular distribution, and metabolic fate by ¹⁹F NMR spectroscopy—an approach demonstrated with fluorinated α-methylamino acids as intracellular pH indicators [2]. This dual capability (structural probe plus stability enhancement) is not available from either single-modified analog.

Quote Request

Request a Quote for 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.